6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one
Overview
Description
6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of an amino group at the 6th position and a 2,4-dichlorophenylamino group at the 2nd position of the pyrimidine ring. Pyrimidines are essential components in various biological systems, including nucleic acids, and have significant applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one typically involves the condensation of 2,4-dichloroaniline with a suitable pyrimidine precursor. One common method involves the reaction of 2,4-dichloroaniline with 2-amino-4,6-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted pyrimidine compounds.
Scientific Research Applications
6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interfering with the function of pyrimidine-based enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dichloropyrimidine: A precursor in the synthesis of 6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one.
2,4-dichloroaniline: Another precursor used in the synthesis.
Pyrimido[4,5-d]pyrimidines: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and dichlorophenylamino groups makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4-amino-2-(2,4-dichloroanilino)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O/c11-5-1-2-7(6(12)3-5)14-10-15-8(13)4-9(17)16-10/h1-4H,(H4,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCXXULHQCBCNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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